1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine
Description
1-{2-tert-Butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core substituted with a tert-butyl group at position 2 and a piperidine moiety linked via a carbonyl group at position 4. The piperidine ring contributes to basicity and conformational flexibility, which are critical for interactions with biological targets such as sigma-1 receptors (S1R) or kinases .
Properties
IUPAC Name |
(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-16(2,3)13-11-20-14(17-13)8-7-12(18-20)15(21)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFPAOGDCVGEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine typically involves the construction of the imidazo[1,2-b]pyridazine core followed by functionalization at specific positions. One common approach includes:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Functionalization: The tert-butyl group can be introduced via alkylation reactions, and the carbonyl group can be added through acylation reactions. Piperidine can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders or infectious diseases.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b]pyridazine core can bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Substituent Impact on Binding
| Compound | Substituent | RMSD (Å) | Key Interaction |
|---|---|---|---|
| 1-(3-Phenylbutyl)piperidine | Phenylbutyl, hydrophobic | >2.5 | Glu172 salt bridge |
| Target compound | tert-Butyl-imidazopyridazine | N/A* | Hypothesized hydrophobic |
Note: Specific RMSD data for the target compound is unavailable in the provided evidence.
Fluorinated and Spirocyclic Derivatives
- Fluorophenylmethyl derivatives (e.g., EP 4 374 877 A2) incorporate fluorinated aryl groups and trifluoromethyl furan moieties. Fluorine atoms improve metabolic stability and membrane permeability compared to the tert-butyl group, which prioritizes bulk over electronegativity .
- Spiro-piperidine inhibitors (e.g., EP 2022/058791) utilize a spirocyclic architecture to enforce rigid conformations, enhancing selectivity for SHP2. In contrast, the target compound’s non-spiro piperidine may allow broader conformational adaptability .
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass | Key Features |
|---|---|---|---|
| Target compound | C₁₆H₂₁N₅O | 299.38 | tert-Butyl, carbonyl linker |
| 6-piperazin-1-ylimidazo[...] | C₁₀H₁₃N₅ | 203.24 | Piperazine, hydrochloride |
| Spiro-piperidine derivative | C₁₈H₁₈N₆S | 374.44 | Spirocyclic, thioether |
Piperidine vs. Piperazine Moieties
The hydrochloride salt 6-piperazin-1-ylimidazo[1,2-b]pyridazine () replaces piperidine with piperazine, introducing an additional nitrogen atom.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
